3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole 3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16308963
InChI: InChI=1S/C14H12FN3S2/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3
SMILES:
Molecular Formula: C14H12FN3S2
Molecular Weight: 305.4 g/mol

3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole

CAS No.:

Cat. No.: VC16308963

Molecular Formula: C14H12FN3S2

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

3-[(3-fluorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole -

Specification

Molecular Formula C14H12FN3S2
Molecular Weight 305.4 g/mol
IUPAC Name 3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole
Standard InChI InChI=1S/C14H12FN3S2/c1-18-13(12-6-3-7-19-12)16-17-14(18)20-9-10-4-2-5-11(15)8-10/h2-8H,9H2,1H3
Standard InChI Key QKWFAUHUVYADGM-UHFFFAOYSA-N
Canonical SMILES CN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CS3

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s molecular formula, C₁₄H₁₂FN₃S₂, corresponds to a molecular weight of 305.4 g/mol . Its IUPAC name, 3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole, reflects the substitution pattern on the triazole ring:

  • Position 3: A 3-fluorobenzylsulfanyl group (-S-CH₂-C₆H₄-F)

  • Position 4: A methyl group (-CH₃)

  • Position 5: A thiophen-2-yl group (C₄H₃S) .

The presence of fluorine and sulfur atoms introduces electronegativity and polarizability, influencing intermolecular interactions and solubility.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₂FN₃S₂
Molecular Weight (g/mol)305.4
IUPAC Name3-[(3-fluorophenyl)methylsulfanyl]-4-methyl-5-thiophen-2-yl-1,2,4-triazole
CAS Number585561-66-6
SMILESCN1C(=NN=C1SCC2=CC(=CC=C2)F)C3=CC=CS3

Crystallographic Insights

Single-crystal X-ray diffraction studies of analogous triazole derivatives (e.g., 4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole) reveal orthorhombic crystal systems (space group P2₁2₁2₁) with lattice parameters a = 8.927 Å, b = 11.452 Å, and c = 18.258 Å . The thiophene ring exhibits positional disorder, occupying two orientations with a 0.83:0.17 occupancy ratio . The triazole core adopts a planar conformation, with the thiophene and fluorobenzyl groups oriented at dihedral angles of 31.14° and 45.67°, respectively .

Synthesis and Structural Modification

Synthetic Pathways

The synthesis involves sequential functionalization of the 1,2,4-triazole core:

  • Core Formation: Cyclocondensation of thiosemicarbazides with carboxylic acids or esters under acidic conditions.

  • Sulfanyl Introduction: Alkylation of the triazole thiol group with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) .

  • Methylation: Quaternization of the triazole nitrogen using methyl iodide.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Triazole FormationHCl (aq.), reflux, 6 h65–70
Sulfanyl AdditionK₂CO₃, DMF, 80°C, 12 h75–80
MethylationCH₃I, NaOH, MeOH, rt, 8 h85–90

Structural Analogues and SAR

Modifications to the fluorobenzyl or thiophenyl groups significantly alter biological activity. For example:

  • 4-Fluorobenzyl analogues show enhanced COX-2 selectivity due to improved hydrophobic interactions with the enzyme’s active site .

  • Thiophene substitution at position 5 increases π-π stacking potential, influencing membrane permeability .

Supramolecular Assembly and Non-Covalent Interactions

Intermolecular Forces in Crystallization

The crystalline lattice is stabilized by a network of weak interactions:

  • C–H···N Hydrogen Bonds: Between triazole N atoms and aromatic C–H donors (2.50–2.65 Å) .

  • S···π Chalcogen Bonds: Involving thiophene sulfur and fluorobenzyl rings (3.30–3.45 Å) .

  • F···π Interactions: Fluorine atoms interacting with electron-rich thiophene rings (3.15 Å) .

Table 3: Dominant Non-Covalent Interactions

Interaction TypeBond Length (Å)Energy (kJ/mol)
C–H···N2.55-8.2
S···π3.35-5.7
F···π3.15-4.9

Hirshfeld Surface Analysis

Hirshfeld surfaces mapped for related compounds indicate that:

  • C–H···F Interactions contribute 12–15% of total surface contacts .

  • S···H Contacts account for 18–22%, underscoring the role of sulfur in crystal packing .

CompoundBinding Energy (kcal/mol)IC₅₀ (µM)
Target Compound-9.20.45
Celecoxib (Reference)-10.10.03

Antimicrobial Activity

Preliminary assays against Staphylococcus aureus and Candida albicans reveal moderate activity (MIC = 32–64 µg/mL), attributed to membrane disruption via sulfur-containing groups.

Computational and Theoretical Studies

Topological Analysis

Quantum Theory of Atoms in Molecules (QTAIM) analysis of electron density at bond critical points confirms:

  • S···π Interactions: Electron density (ρ) = 0.008–0.012 e·Å⁻³ .

  • F···π Contacts: Laplacian (∇²ρ) = +0.024 e·Å⁻⁵, indicative of closed-shell interactions .

Lattice Energy Calculations

PIXEL method computations estimate a total lattice energy of -145.6 kJ/mol, with dispersion forces contributing 60% of stabilization .

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